molecular formula C21H24N2O3 B267326 2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B267326
M. Wt: 352.4 g/mol
InChI Key: SXKCKROPVFSHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been proposed that EPPA exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer research, EPPA has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax and downregulating the expression of cyclin D1 and Bcl-2. In neurodegenerative disorders, EPPA has been shown to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In inflammation research, EPPA has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments include its potential therapeutic applications in various diseases and its ability to modulate various signaling pathways. However, the limitations of using EPPA in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the research on 2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One of the future directions is to investigate the mechanism of action of EPPA in various diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of EPPA in animal models. Additionally, future research can focus on developing derivatives of EPPA with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been achieved using various methods. One of the commonly used methods is the reaction of 4-(1-pyrrolidinylcarbonyl)phenylboronic acid with 2-(4-ethylphenoxy)acetyl chloride in the presence of a palladium catalyst. Other methods include the reaction of 4-(1-pyrrolidinylcarbonyl)phenylamine with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, EPPA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, EPPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, EPPA has been shown to reduce the production of pro-inflammatory cytokines.

properties

Product Name

2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-2-16-5-11-19(12-6-16)26-15-20(24)22-18-9-7-17(8-10-18)21(25)23-13-3-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24)

InChI Key

SXKCKROPVFSHPG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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